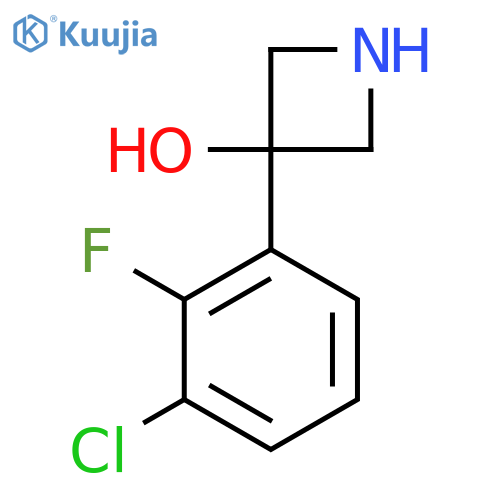Cas no 1388075-63-5 (3-(3-chloro-2-fluorophenyl)azetidin-3-ol)

1388075-63-5 structure
商品名:3-(3-chloro-2-fluorophenyl)azetidin-3-ol
3-(3-chloro-2-fluorophenyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-chloro-2-fluorophenyl)azetidin-3-ol
- EN300-1965994
- 1388075-63-5
-
- インチ: 1S/C9H9ClFNO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2
- InChIKey: FKZPQPCKMFWROQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1F)C1(CNC1)O
計算された属性
- せいみつぶんしりょう: 201.0356698g/mol
- どういたいしつりょう: 201.0356698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 32.3Ų
3-(3-chloro-2-fluorophenyl)azetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965994-1.0g |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol |
1388075-63-5 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1965994-10.0g |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol |
1388075-63-5 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1965994-1g |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol |
1388075-63-5 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1965994-5g |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol |
1388075-63-5 | 5g |
$2443.0 | 2023-09-17 | ||
| Enamine | EN300-1965994-0.5g |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol |
1388075-63-5 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1965994-0.25g |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol |
1388075-63-5 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1965994-0.1g |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol |
1388075-63-5 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1965994-10g |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol |
1388075-63-5 | 10g |
$3622.0 | 2023-09-17 | ||
| Enamine | EN300-1965994-5.0g |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol |
1388075-63-5 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1965994-0.05g |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol |
1388075-63-5 | 0.05g |
$707.0 | 2023-09-17 |
3-(3-chloro-2-fluorophenyl)azetidin-3-ol 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1388075-63-5 (3-(3-chloro-2-fluorophenyl)azetidin-3-ol) 関連製品
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
